

4-(4-Iodo-phenyl)-4-oxo-butyric acid molecular weight and formula

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Compound of Interest

Compound Name: 4-(4-Iodo-phenyl)-4-oxo-butyric acid

Cat. No.: B067411

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Technical Guide: 4-(4-Iodo-phenyl)-4-oxo-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Iodo-phenyl)-4-oxo-butyric acid**, a compound of interest in medicinal chemistry and material science. This document details its physicochemical properties, a general synthesis protocol, and a hypothetical signaling pathway based on the activities of structurally related molecules.

Core Data

The fundamental properties of **4-(4-Iodo-phenyl)-4-oxo-butyric acid** are summarized below. This compound, with the CAS number 194146-02-6, is characterized by a butanoic acid backbone featuring a ketone group and a para-iodophenyl substituent.^[1]

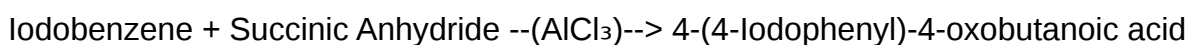
Property	Value
Chemical Formula	C ₁₀ H ₉ IO ₃ [1]
Molecular Weight	304.08 g/mol [1]
IUPAC Name	4-(4-iodophenyl)-4-oxobutanoic acid
Synonyms	4-(4-Iodo-phenyl)-4-oxo-butyric acid[1]
CAS Number	194146-02-6[1]

Experimental Protocols

Synthesis of **4-(4-Iodo-phenyl)-4-oxo-butyric Acid** via Friedel-Crafts Acylation

The synthesis of 4-(4-aryl)-4-oxobutanoic acids is commonly achieved through a Friedel-Crafts acylation reaction. This involves the reaction of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While a specific, detailed experimental protocol for the iodo-derivative is not readily available in the provided search results, a general procedure can be adapted from the synthesis of analogous compounds.

General Reaction Scheme:



Methodology:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a reflux condenser, a suitable solvent such as nitrobenzene or chlorobenzene is added.
- **Catalyst Addition:** Anhydrous aluminum chloride is carefully added to the solvent while stirring.
- **Reactant Addition:** A mixture of iodobenzene and succinic anhydride is then added portion-wise to the stirred suspension, maintaining a controlled temperature, often below 10°C initially.

- **Reaction Progression:** The reaction mixture is then allowed to warm to room temperature and may be heated to a specific temperature (e.g., 80-120°C) for several hours to ensure completion.
- **Work-up:** Upon completion, the reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The product is then extracted from the aqueous layer using a suitable organic solvent, such as ethyl acetate.
- **Purification:** The organic layer is washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from an appropriate solvent system.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **4-(4-Iodo-phenyl)-4-oxo-butyric acid**.

Caption: General workflow for the synthesis of 4-(4-Iodophenyl)-4-oxobutanoic acid.

Hypothetical Signaling Pathway: Antioxidant and Anticancer Activity

While specific biological activities for **4-(4-Iodo-phenyl)-4-oxo-butyric acid** are not extensively documented, related propanoic acid derivatives have shown potential as antioxidant and anticancer agents. The following diagram illustrates a hypothetical mechanism of action.

Caption: Hypothetical signaling pathway for antioxidant and anticancer effects.

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References

- 1. cymitquimica.com [cymitquimica.com]
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